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Compound of Interest

Compound Name: Ewfw-acc

Cat. No.: B12370940 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the key properties and applications of the

fluorogenic substrate EWFW-ACC. It is designed to furnish researchers, scientists, and drug

development professionals with the essential information required to effectively utilize this tool

in their studies of immunoproteasome activity. This document outlines the substrate's core

characteristics, presents its quantitative kinetic data, details experimental protocols for its use,

and provides a summary of its synthesis.

Core Properties of EWFW-ACC
EWFW-ACC is a synthetic tetrapeptide substrate, Glu-Trp-Phe-Trp (EWFW), covalently linked

to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. It was rationally designed and

optimized as a selective substrate for the chymotrypsin-like activity of the immunoproteasome

(iP), specifically targeting the LMP7 (β5i) subunit. Its design was based on global substrate

specificity profiling, which identified peptide sequences preferentially cleaved by the

immunoproteasome over the constitutive proteasome (cP).

Upon enzymatic cleavage of the amide bond between the tetrapeptide and the ACC molecule,

the fluorophore is released, resulting in a significant increase in fluorescence intensity. This

direct relationship between enzymatic activity and fluorescence signal allows for the real-time

kinetic monitoring of immunoproteasome activity in a continuous assay format.

Fluorescence Characteristics
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The fluorogenic component of EWFW-ACC is the ACC moiety. When conjugated to the

peptide, the fluorescence of ACC is minimal. However, upon proteolytic release, free ACC

exhibits distinct excitation and emission maxima, enabling sensitive detection.

Property Wavelength (nm)

Excitation Maximum 355

Emission Maximum 460

Quantitative Data: Enzymatic Kinetics
The efficiency and selectivity of EWFW-ACC have been quantitatively determined through

Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the

hydrolysis of EWFW-ACC by the human immunoproteasome (i20S) and the human constitutive

proteasome (c20S)[1].

Enzyme Km (μM) kcat (s-1) kcat/Km (M-1s-1)

Immunoproteasome

(i20S)
1.8 1.6 8.9 x 105

Constitutive

Proteasome (c20S)
13 0.1 7.7 x 103

Data sourced from Winter et al., 2017, Supplementary file 2.[1]

These data highlight the remarkable selectivity of EWFW-ACC for the immunoproteasome, with

a catalytic efficiency (kcat/Km) over 100-fold greater than for the constitutive proteasome. The

low micromolar Km for the immunoproteasome indicates a high affinity of the enzyme for this

substrate[1].

Experimental Protocols
The following section provides a detailed methodology for a typical immunoproteasome activity

assay using EWFW-ACC in cell lysates.
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Preparation of Cell Lysates
Harvest cells of interest (e.g., MOLT-4 cells, which have a high immunoproteasome content,

or peripheral blood mononuclear cells).

Wash the cells with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM

MgCl₂, 1 mM DTT, 0.5 mM EDTA, and 0.025% digitonin) on ice for 15-30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble proteasomes.

Determine the total protein concentration of the lysate using a standard protein assay (e.g.,

Bradford or BCA assay).

Immunoproteasome Activity Assay
Prepare a stock solution of EWFW-ACC in dimethyl sulfoxide (DMSO).

In a black, flat-bottom 96-well plate, add a defined amount of cell lysate (e.g., 10-50 µg of

total protein) to each well.

For inhibitor studies, pre-incubate the lysate with the desired concentration of a proteasome

inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

To initiate the reaction, add EWFW-ACC to each well to a final concentration of 10 µM[1].

The final volume in each well should be brought to 100-200 µL with assay buffer (e.g., 50

mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

Monitor the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60

minutes) using an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

The rate of the reaction is determined from the linear portion of the fluorescence versus time

plot.
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Synthesis of EWFW-ACC
The synthesis of EWFW-ACC is typically achieved through standard solid-phase peptide

synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A general workflow is

outlined below:

The ACC fluorophore is first coupled to a Rink amide resin.

The tetrapeptide chain (EWFW) is then assembled in a stepwise manner by the sequential

addition of Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-

Trp(Boc)-OH, and Fmoc-Glu(OtBu)-OH).

Each coupling step is mediated by a coupling agent such as HBTU (2-(1H-benzotriazol-1-

yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA

(N,N-diisopropylethylamine).

The Fmoc protecting group is removed after each coupling step with a solution of piperidine

in DMF (dimethylformamide) to allow for the addition of the next amino acid.

After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-

chain protecting groups are removed using a cleavage cocktail, typically containing

trifluoroacetic acid (TFA).

The crude peptide is then purified by reverse-phase high-performance liquid chromatography

(RP-HPLC).

The identity and purity of the final product are confirmed by mass spectrometry and

analytical HPLC.

Visualizations
The following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and

the logical relationship of the substrate's properties.
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Caption: Enzymatic cleavage of EWFW-ACC by the immunoproteasome.
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Caption: A typical experimental workflow for an immunoproteasome activity assay.
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Caption: Logical relationships of EWFW-ACC's core properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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